6-(Difluoromethoxy)chroman-4-one
Description
Chroman-4-one is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 4-membered oxygen-containing ring (pyran-4-one). Derivatives of chroman-4-one are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties . The structural modifications at positions 3, 6, and 8 of the chroman-4-one scaffold significantly influence physicochemical properties and pharmacological efficacy.
6-(Difluoromethoxy)chroman-4-one is a fluorinated derivative where a difluoromethoxy (-OCF₂H) group is attached at the 6-position of the chroman-4-one core. These substitutions enhance metabolic stability, lipophilicity, and target-binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-6-1-2-9-7(5-6)8(13)3-4-14-9/h1-2,5,10H,3-4H2 |
InChI Key |
FFBPXBRJQRNFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production of chroman-4-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different substituents at various positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substituent.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives with potential biological activities .
Scientific Research Applications
6-(Difluoromethoxy)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances its binding affinity and specificity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- Fluorinated derivatives (e.g., 6-F, 6-OCF₂H) exhibit enhanced enzymatic inhibition due to electronegativity and steric effects. For example, 6-fluorochroman-4-one derivatives show potent aromatase inhibition (IC₅₀ = 0.8–2.5 μM), critical for breast cancer therapy .
- Hydroxylated analogs (e.g., 6-OH) display superior solubility and bioavailability but reduced metabolic stability compared to fluorinated or methoxylated compounds .
- Methyl and methoxy groups at position 6 balance lipophilicity and cytotoxicity, as seen in compounds from Ophiopogon japonicus and Polygonatum cyrtonema .
Physicochemical Properties
- Lipophilicity : Fluorine and methoxy groups increase logP values, enhancing membrane permeability. For instance, 6-fluorochroman-4-one derivatives have logP ~2.1, whereas hydroxylated analogs (logP ~1.5) are more hydrophilic .
- Synthetic Accessibility : Difluoromethoxy substitution requires specialized reagents (e.g., difluoromethylation agents), leading to moderate yields (50–70%), whereas methoxy or hydroxy derivatives are synthesized via conventional alkylation or hydroxylation .
Structural-Activity Relationships (SAR)
- Position 6 : Fluorine or alkoxy groups at this position improve binding to hydrophobic enzyme pockets (e.g., aromatase active site) .
- Position 3 : Substitutions like benzyl or pyridinyl groups (e.g., 3-(pyridin-3-yl)chroman-4-one) enhance anticancer activity through π-π stacking interactions .
- Position 7/8 : Methyl or hydroxyl groups here modulate electron density, affecting redox properties and antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
